Dimethyl 2-cyanoethylphosphonate
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Overview
Description
Dimethyl (2-cyanoethyl)phosphonate is an organophosphorus compound with the molecular formula C5H10NO3P. It is a versatile chemical used in various fields, including organic synthesis, pharmaceuticals, and materials science. This compound is characterized by the presence of a phosphonate group attached to a cyanoethyl moiety, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (2-cyanoethyl)phosphonate can be synthesized through several methods. One common approach involves the Michael addition of dimethyl phosphite to acrylonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product in good yield .
Industrial Production Methods
In industrial settings, the production of dimethyl (2-cyanoethyl)phosphonate often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high efficiency and purity of the final product. The use of catalysts and controlled reaction environments helps achieve consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-cyanoethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phosphonate group can participate in substitution reactions, forming new carbon-phosphorus bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, amines, and various substituted phosphonates. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals .
Scientific Research Applications
Dimethyl (2-cyanoethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals, including antiviral and anticancer agents.
Industry: Dimethyl (2-cyanoethyl)phosphonate is used in the manufacture of flame retardants, plasticizers, and other specialty chemicals
Mechanism of Action
The mechanism of action of dimethyl (2-cyanoethyl)phosphonate involves its ability to participate in nucleophilic addition and substitution reactions. The phosphonate group can act as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is crucial for its role in organic synthesis and the formation of new carbon-phosphorus bonds .
Comparison with Similar Compounds
Similar Compounds
Diethyl (2-cyanoethyl)phosphonate: Similar in structure but with ethyl groups instead of methyl groups.
Dimethyl methylphosphonate: Lacks the cyanoethyl group, making it less versatile in certain reactions.
Diethyl cyanomethylphosphonate: Contains a cyanomethyl group instead of a cyanoethyl group.
Uniqueness
Dimethyl (2-cyanoethyl)phosphonate is unique due to its combination of the cyanoethyl and phosphonate groups, which imparts distinct reactivity and versatility. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific chemical transformations .
Properties
CAS No. |
20580-36-3 |
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Molecular Formula |
C5H10NO3P |
Molecular Weight |
163.11 g/mol |
IUPAC Name |
3-dimethoxyphosphorylpropanenitrile |
InChI |
InChI=1S/C5H10NO3P/c1-8-10(7,9-2)5-3-4-6/h3,5H2,1-2H3 |
InChI Key |
RAVZRUBLUBGQNY-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CCC#N)OC |
Origin of Product |
United States |
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